molecular formula C₁₆H₁₅F₃N₂O₄ B1663519 methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98791-67-4

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No. B1663519
CAS RN: 98791-67-4
M. Wt: 356.3 g/mol
InChI Key: ZFLWDHHVRRZMEI-CYBMUJFWSA-N
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Description

This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their cardiovascular effects . The trifluoromethyl group and nitro group attached to the dihydropyridine ring could potentially alter its biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine ring, a common feature in many biologically active compounds. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic properties of the molecule .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo similar reactions to other dihydropyridines, such as reduction or oxidation of the dihydropyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Enantioselectivity in Hydrolysis

Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives, highlighting the influence of acyl chain length and branching on reaction outcomes (Sobolev et al., 2002).

Structural Analysis and Pharmacological Activity

Fossheim et al. (1982) provided insights into the molecular structures of dihydropyridine derivatives and their correlation with pharmacological activities, particularly as calcium channel antagonists (Fossheim et al., 1982).

Conformational Features

Langs and Triggle (1984) studied the crystal and molecular structures of nifedipine analogs, including methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, to understand their conformational features related to calcium channel agonist and antagonist activity (Langs & Triggle, 1984).

Asymmetric Synthesis

Chen Si-haia (2011) researched the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives, which is relevant for the development of enantiomerically pure pharmaceuticals (Chen Si-haia, 2011).

Therapeutic Potential in Hypertension and Coronary Diseases

Abernathy (1978) discussed the antihypertensive and coronary vessel dilating properties of 1,4-dihydropyridine compounds, emphasizing their therapeutic potential (Abernathy, 1978).

Inhibition of Thyroid Hormone Uptake

Scholz et al. (1997) investigated the effects of substituted 1,4-dihydropyridines on L-triiodothyronine uptake in human hepatoma cells, providing insights into the interaction between calcium antagonists and thyroid hormones (Scholz et al., 1997).

Stimulation of Calcium Uptake

Greenberg et al. (1985) studied the stimulation of calcium uptake in cells by dihydropyridine agonists, highlighting their potential in modulating cellular calcium levels (Greenberg et al., 1985).

Synthesis and Characterization

Additional studies focus on the synthesis and characterization of similar dihydropyridine derivatives for potential pharmacological applications. These include works by Suh and Hong (1990), Jiang et al. (1999), and Jiang et al. (1997), providing valuable insights into the chemical properties and synthesis techniques of these compounds (Suh & Hong, 1990), (Jiang et al., 1999), (Jiang et al., 1997).

Analytical and Biological Studies

Higuchi et al. (1975), Usowicz et al. (1995), Zhang et al. (2010), Atwal et al. (1987), and Shan et al. (2002) have conducted analytical and biological studies on similar dihydropyridine derivatives, contributing to our understanding of their physiological effects and potential medical applications (Higuchi et al., 1975), (Usowicz et al., 1995), (Zhang et al., 2010), (Atwal et al., 1987), (Shan et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the biological activity of this compound, as well as potential applications in medicine or other fields. The effects of the trifluoromethyl and nitro groups on the compound’s activity could also be an interesting area of study .

properties

IUPAC Name

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWDHHVRRZMEI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913080
Record name Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS RN

98791-67-4
Record name Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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